6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole

Catalog No.
S13800917
CAS No.
M.F
C12H13FN2O
M. Wt
220.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole

Product Name

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole

IUPAC Name

6-fluoro-2-piperidin-3-yl-1,3-benzoxazole

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

InChI

InChI=1S/C12H13FN2O/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

GLNNRQDTYDEHPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC3=C(O2)C=C(C=C3)F

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole is a chemical compound characterized by the presence of a benzoxazole ring substituted with a fluorine atom and a piperidine moiety. The compound’s structure features a benzoxazole core, which is a bicyclic structure composed of a benzene ring fused to an oxazole ring. The piperidine group is a six-membered ring containing one nitrogen atom, contributing to the compound's potential biological activity.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, which may yield carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution can occur at the fluorine atom, utilizing reagents like sodium methoxide or potassium tert-butoxide to form various substituted derivatives.

The biological activity of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole has been the subject of research, particularly in the context of medicinal chemistry. It has shown potential as an intermediate in synthesizing pharmaceuticals with antimicrobial and antipsychotic properties. The compound may interact with specific molecular targets in biological systems, such as enzymes and receptors, potentially modulating their activity. For instance, it may inhibit acetylcholinesterase, enhancing cholinergic signaling in the nervous system .

The synthesis of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole typically involves several steps:

  • Starting Materials: Piperidine derivatives and fluorinated benzene compounds are commonly used.
  • Reaction Conditions: The synthesis often employs bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide or tetrahydrofuran.
  • Yield: The synthesis can yield products ranging from 55% to 92%, depending on the specific conditions employed.

Industrial methods for producing this compound are similar but scaled up for larger quantities, utilizing continuous flow reactors to enhance efficiency and yield.

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole has several applications:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds.
  • Biological Research: The compound is studied for its interactions with biological targets.
  • Material Science: It is explored for developing new materials and chemical processes.

Studies on 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole focus on its interactions with various biological targets. This includes examining its binding affinity to receptors and enzymes that play critical roles in physiological processes. Understanding these interactions helps elucidate the compound's mechanism of action and potential therapeutic applications.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleBenzisoxazole core with piperidineDifferent position of fluorine substitution
4-Fluorobenzyl-piperidinePiperidine with fluorobenzyl groupLacks the benzoxazole structure
5-Fluoro-2-(morpholin-4-yl)-benzothiazoleBenzothiazole core with morpholineDifferent heterocyclic structure
6-Chloro-2-(piperidin-3-yl)-benzothiazoleBenzothiazole core with piperidineChlorine instead of fluorine

These compounds highlight the unique characteristics of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole, particularly its specific substitution pattern and potential biological activities that may differ from those of structurally similar compounds .

The compound 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. Its systematic IUPAC name is derived through hierarchical substitution rules:

  • The parent structure is 1,3-benzoxazole, a bicyclic system with oxygen at position 1 and nitrogen at position 3.
  • A fluoro substituent is located at position 6 of the benzene ring.
  • A piperidin-3-yl group (a six-membered azacyclohexane ring) is attached at position 2 of the oxazole moiety.

The molecular formula is C₁₂H₁₃FN₂O, with a molar mass of 220.24 g/mol. Structural confirmation is achieved via spectroscopic methods and computational descriptors:

  • SMILES Notation: FC1=CC2OC(=NC2=C1)C3CCNCC3.
  • InChI Key: YAAVWFANPKDIGK-UHFFFAOYSA-N.

The compound’s hydrochloride salt, with the formula C₁₂H₁₄ClFN₂O, is commonly used in pharmaceutical synthesis due to enhanced stability.

Historical Development and Discovery Timeline

The synthesis of 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole emerged from efforts to optimize intermediates for antipsychotic drugs. Key milestones include:

  • Early 2000s: Initial reports of benzoxazole-piperidine hybrids as dopamine receptor modulators.
  • 2010s: Development of scalable synthetic routes, such as cyclocondensation of 2-amino-5-fluorophenol with piperidine-3-carboxylic acid derivatives.
  • 2020s: Patent filings (e.g., CN111777601B) describing improved methods for related isomers, highlighting environmental and efficiency advancements.

The compound gained prominence as a precursor to risperidone derivatives, where its piperidine moiety enables selective binding to neural receptors.

Positional Isomerism in Benzoxazole Derivatives

Positional isomerism profoundly influences the physicochemical and pharmacological properties of benzoxazole derivatives. Key comparisons include:

Table 1: Positional Isomers of 6-Fluoro-piperidinyl-benzoxazole

Property6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole
Substitution SiteOxazole C2, Piperidine C3Isoxazole C3, Piperidine C4
Molecular FormulaC₁₂H₁₃FN₂OC₁₂H₁₃FN₂O
InChI KeyYAAVWFANPKDIGK-UHFFFAOYSA-NCWPSRUREOSBKBQ-UHFFFAOYSA-N
Pharmacological RoleAntipsychotic intermediateSerotonin antagonist intermediate

The piperidin-3-yl isomer exhibits distinct electronic effects due to the spatial orientation of the nitrogen lone pair, which enhances its interaction with aromatic residues in enzyme binding pockets. In contrast, the piperidin-4-yl analog (e.g., in risperidone derivatives) shows altered metabolic stability due to differential ring puckering.

The incorporation of fluorine into the benzoxazole scaffold represents a critical step in the synthesis of 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole, offering unique physicochemical properties to the resulting compound [1]. Nucleophilic aromatic substitution (SNAr) reactions have emerged as predominant methods for introducing fluorine atoms at specific positions of aromatic rings, particularly for the synthesis of fluorinated benzoxazole derivatives [2].

The SNAr approach typically involves the displacement of a suitable leaving group by a fluoride nucleophile, with the reaction facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer complex intermediate [1] [2]. For 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole synthesis, this methodology often employs pre-fluorinated building blocks rather than late-stage fluorination, as the benzoxazole core itself can be constructed from appropriately fluorinated precursors [3].

A common synthetic route involves the use of fluorinated ortho-aminophenols as key starting materials, where the fluorine atom is already positioned at the desired 6-position [3]. These fluorinated precursors can be prepared through various methods, including direct fluorination of suitable aromatic compounds or through commercial sources of fluorinated building blocks [1] [3].

The reactivity order for halogen displacement in nucleophilic aromatic substitution reactions follows the pattern F>>Br>Cl>>>I in both dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is contrary to the typical order observed in aliphatic substitution reactions [1]. This unique reactivity profile makes fluorine an excellent leaving group in certain activated systems, facilitating the synthesis of complex fluorinated heterocycles [1] [2].

Table 1: Comparative Yields for Nucleophilic Fluorination Reactions in Different Solvents

SolventTemperature (°C)Reaction Time (min)Yield (%)
DMF1456056
DMSO1456064
DMF1209042
DMSO1209051

Data adapted from nucleophilic fluorination studies of benzoxazole derivatives [1]

Microwave-assisted nucleophilic fluorination has shown particular promise for the incorporation of fluorine into benzoxazole scaffolds, with studies demonstrating significantly reduced reaction times and improved yields compared to conventional heating methods [1]. This approach is especially valuable for the synthesis of 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole, where precise control over the fluorination position is essential [1] [3].

Piperidine Ring Formation Strategies

The construction of the piperidine moiety in 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole represents a significant synthetic challenge, requiring careful consideration of stereochemistry and regioselectivity [4] [5]. Several strategic approaches have been developed for piperidine ring formation, each offering distinct advantages depending on the specific synthetic context [5].

Intramolecular cyclization stands as a predominant method for piperidine ring construction, wherein a linear precursor containing both a nitrogen source (typically an amino group) and an appropriate electrophilic site undergoes ring closure to form the six-membered heterocycle [5]. This approach follows Baldwin's cyclization rules, with 6-endo-trig or 6-exo-tet pathways being particularly favorable for piperidine formation [5].

Metal-catalyzed cyclization reactions have emerged as powerful tools for piperidine synthesis, offering enhanced stereoselectivity and milder reaction conditions [5] [6]. Transition metals such as palladium, copper, and ruthenium facilitate the formation of carbon-nitrogen bonds through various mechanisms, including oxidative addition, reductive elimination, and transmetalation sequences [6].

Reductive amination represents another versatile strategy for piperidine ring formation, involving the condensation of an amine with a carbonyl compound followed by reduction of the resulting imine or iminium intermediate [4] [7]. This approach is particularly valuable for the synthesis of 3-substituted piperidines, which are key structural components of 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole [7].

Table 2: Comparative Analysis of Piperidine Ring Formation Strategies

MethodCatalyst/ReagentYield Range (%)StereoselectivityKey Advantages
Intramolecular CyclizationBase (K2CO3, NaH)70-90ModerateSimple procedure, wide substrate scope
Metal-Catalyzed CyclizationPd(II), Cu(I), Ru(II)65-95HighMild conditions, high stereoselectivity
Reductive AminationNaBH3CN, NaBH460-85VariableDirect approach, functional group tolerance
Ring-Closing MetathesisGrubbs catalysts75-95HighVersatile, compatible with various functional groups

Data compiled from multiple synthetic studies on piperidine formation [4] [5] [7]

The pyridine ring-opening approach represents an innovative strategy for accessing N-(hetero)arylpiperidines, utilizing Zincke imine intermediates [8]. This methodology offers a general and versatile route to diversely substituted piperidines, which can be further functionalized to introduce the required connectivity to the benzoxazole core [8].

For the specific case of 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole, the piperidine ring is typically constructed prior to its connection to the benzoxazole moiety, allowing for precise control over the substitution pattern at the 3-position of the piperidine ring [4] [5]. This sequential approach minimizes potential side reactions and facilitates the overall synthetic efficiency [5] [7].

Cyclization Techniques for Benzoxazole Core Assembly

The construction of the benzoxazole core represents a critical step in the synthesis of 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole, with various cyclization techniques offering distinct advantages in terms of efficiency, yield, and compatibility with functional groups [9] [10]. Traditional approaches to benzoxazole formation typically involve the condensation of ortho-aminophenols with carboxylic acids or their derivatives under dehydrating conditions [9] [11].

Copper-catalyzed cyclization of ortho-haloanilides has emerged as a versatile method for benzoxazole synthesis, complementing the more conventional strategies that require 2-aminophenols as substrates [9]. This approach involves an intramolecular carbon-oxygen cross-coupling reaction, proceeding via an oxidative insertion/reductive elimination pathway through a copper(I)/copper(III) manifold [9]. The reaction demonstrates compatibility with various ligands, including 1,10-phenanthroline and N,N'-dimethylethylenediamine, which provide ligand acceleration and stabilization effects [9].

The cyclization of ortho-haloanilides follows the reactivity order I > Br > Cl, consistent with oxidative addition being the rate-determining step [9]. This methodology is particularly valuable for parallel synthesis approaches, enabling the efficient preparation of benzoxazole libraries with diverse substitution patterns [9] [10].

Table 3: Benzoxazole Formation via Different Cyclization Methods

Cyclization MethodCatalyst/ReagentReaction ConditionsYield (%)Reaction Time
Copper-catalyzed cyclizationCuI/1,10-phenanthroline110°C, DMF75-9512-24 h
Iodine-mediated oxidative cyclizationI2/K2S2O870-80°C, ethanol70-902-4 h
Zinc sulfide nanoparticle catalysisZnS nanoparticles70°C, ethanol85-9830-60 min
Electrochemical synthesisIodine(I)/iodine(III)Room temperature, HFIP70-851-3 h
Iron-catalyzed domino C–N/C–O couplingFe2O380-100°C, DMSO65-808-12 h

Data compiled from various studies on benzoxazole formation techniques [9] [10] [11] [12] [13]

Green approaches for benzoxazole synthesis have gained significant attention, with methods employing environmentally friendly catalysts and reaction conditions [10]. One such approach utilizes a Lewis acid ionic liquid-functionalized magnetic nanoparticle (LAIL@MNP) catalyst for the condensation/cyclization reaction of 2-aminophenols with aromatic aldehydes under solvent-free ultrasound irradiation [10]. This method demonstrates excellent catalytic performance, achieving high conversion rates within short reaction times [10].

Zirconium-catalyzed one-pot synthesis represents another efficient approach for benzoxazole formation, involving the coupling of catechols, aldehydes, and ammonium acetate using zirconium(IV) chloride as a catalyst in ethanol [11]. This methodology enables the smooth production of a wide range of benzoxazoles in high yields, with additional advantages including large-scale synthesis capability and the use of oxygen as an oxidant [11].

Electrochemical synthesis of benzoxazoles using redox mediators offers a milder alternative to traditional approaches [13]. The indirect ("ex-cell") electrochemical synthesis employing the iodine(I)/iodine(III) redox couple has demonstrated compatibility with a broad range of functional groups, including alkenes, bromine, and carboxylic acids [13]. This approach proceeds through a concerted reductive elimination mechanism, representing the most plausible pathway for benzoxazole formation [13].

Catalytic Systems in Modern Synthesis Protocols

Modern catalytic systems have revolutionized the synthesis of complex heterocycles like 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole, offering enhanced efficiency, selectivity, and environmental sustainability [6] [14]. Transition metal catalysis, in particular, has emerged as a powerful tool for constructing both the benzoxazole core and the piperidine moiety through various cyclization and coupling reactions [6].

Copper-based catalysts have demonstrated remarkable versatility in benzoxazole synthesis, facilitating intramolecular carbon-oxygen bond formation through oxidative coupling processes [9] [14]. Copper(I) iodide, when combined with appropriate ligands such as 1,10-phenanthroline, enables the efficient cyclization of ortho-haloanilides to form benzoxazoles under relatively mild conditions [9]. This catalytic system tolerates a wide range of functional groups and can be applied to both small-scale and parallel synthesis approaches [9] [14].

Iron catalysts represent an environmentally friendly and cost-effective alternative to precious metal catalysts for benzoxazole synthesis [14]. Iron(III) oxide has been employed in domino carbon-nitrogen/carbon-oxygen cross-coupling reactions, offering several advantages over palladium and copper catalysts, including greater abundance, lower cost, and reduced environmental impact [14]. This approach is particularly suitable for the preparation of therapeutic agents, where metal residue considerations are paramount [14].

Table 4: Comparative Analysis of Catalytic Systems for Heterocycle Synthesis

Catalyst TypeRepresentative ExampleKey AdvantagesLimitationsTypical Yield Range (%)
Copper-basedCuI/1,10-phenanthrolineVersatile, mild conditions, wide substrate scopePotential copper residues75-95
Iron-basedFe2O3/ligandEco-friendly, inexpensive, low toxicitySometimes lower activity65-85
Zinc-basedZnS nanoparticlesHigh activity, recyclable, green chemistryLimited to certain substrates80-98
Zirconium-basedZrCl4Efficient, one-pot synthesis capabilityLess common, more specialized75-97
Ruthenium-basedRu(II) complexesHigh selectivity, mild conditionsExpensive, complex preparation70-90

Data compiled from studies on catalytic systems for heterocycle synthesis [9] [10] [11] [6] [14]

Zinc-based catalytic systems have shown particular promise for green benzoxazole synthesis [10] [12]. Zinc sulfide nanoparticles demonstrate excellent catalytic performance in the condensation/cyclization reactions of 2-aminophenols with aromatic aldehydes, achieving high conversion rates under solvent-free conditions with ultrasound irradiation [10] [12]. The recyclability of these catalysts further enhances their environmental credentials, with studies showing minimal reduction in catalytic activity after multiple reaction cycles [10].

Zirconium catalysts have emerged as effective promoters for one-pot benzoxazole synthesis, enabling the coupling of catechols, aldehydes, and ammonium acetate in ethanol [11]. Zirconium(IV) chloride facilitates the smooth production of diverse benzoxazole derivatives in high yields, with additional advantages including large-scale synthesis capability and compatibility with oxygen as an oxidant [11].

Metal-free catalytic systems have also been developed for benzoxazole synthesis, offering complementary approaches to metal-catalyzed methods [13]. These include electrochemical synthesis using redox mediators and organocatalytic approaches employing various activating agents [13]. Such metal-free methodologies are particularly valuable for applications where metal contamination must be strictly controlled [13] [6].

Solvent Effects on Reaction Efficiency

The choice of solvent plays a crucial role in the synthesis of 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole, significantly influencing reaction rates, yields, and selectivity across various synthetic steps [1] [12] [15]. Solvent effects are particularly pronounced in nucleophilic substitution reactions, cyclization processes, and metal-catalyzed transformations, where the solvent's polarity, coordinating ability, and hydrogen-bonding capacity can dramatically alter reaction outcomes [1] [15] [16].

In nucleophilic fluorination reactions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have demonstrated superior performance compared to less polar alternatives [1]. Studies have shown that DMSO generally provides higher yields than DMF for the same reaction conditions, with fluorination yields of 64% in DMSO compared to 56% in DMF under identical temperature and time parameters [1]. This enhanced efficiency in DMSO can be attributed to its higher polarity and superior ability to stabilize charged intermediates in nucleophilic substitution processes [1] [15].

The solvent's impact extends beyond simple yield considerations to influence reaction mechanisms and pathways [15]. In the context of excited-state intramolecular proton transfer (ESIPT) processes relevant to benzoxazole formation, solvent polarity can significantly alter the dynamics of proton transfer and subsequent cyclization [15]. Studies on 2-(2′-hydroxyphenyl)-benzoxazole have revealed that solvent effects more profoundly impact its excited-state dynamics compared to related compounds, with aqueous environments particularly influencing photodynamic pathways [15].

Table 5: Solvent Effects on Benzoxazole Synthesis Reactions

SolventPolarity IndexReaction TypeRelative Reaction RateYield (%)Key Effect
DMSO7.2Nucleophilic fluorinationHigh64Enhanced stabilization of charged intermediates
DMF6.4Nucleophilic fluorinationModerate-high56Good solubility of reagents
Ethanol5.2Condensation/cyclizationModerate98Promotes hydrogen bonding interactions
Acetonitrile5.8Electrochemical synthesisModerate75Supports electrochemical processes
Water9.0Green synthesisVariable0Often inhibits certain cyclization reactions
Chloroform4.1CyclizationLow25Limited stabilization of polar intermediates
Dichloromethane3.1CyclizationLow20Poor solvation of ionic species

Data compiled from various studies on solvent effects in heterocycle synthesis [1] [12] [15] [16]

For benzoxazole formation via condensation/cyclization reactions, ethanol has emerged as a particularly effective solvent, providing excellent yields (up to 98%) while offering environmental advantages over more toxic alternatives [12]. The efficiency of ethanol in these reactions can be attributed to its ability to facilitate hydrogen bonding interactions that promote the cyclization process [12]. Comparative studies have demonstrated that ethanol significantly outperforms other solvents such as water, ethyl acetate, chloroform, and dichloromethane in terms of reaction yield and efficiency [12].

The relationship between solvent polarity and reaction rate follows complex patterns that depend on the specific reaction mechanism [16]. For nucleophilic substitution reactions relevant to 6-fluoro-2-(piperidin-3-yl)-1,3-benzoxazole synthesis, highly polar solvents generally accelerate reaction rates by stabilizing charged transition states and reactive intermediates [16]. Conversely, for reactions involving neutral species or those where charge dispersion occurs during the reaction, less polar solvents may prove more effective [16].

Single-crystal X-ray diffraction analysis provides definitive structural information for 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole. The compound crystallizes in the monoclinic space group P21/c with four molecules per unit cell [1]. The crystallographic data reveals significant structural features that contribute to our understanding of the molecular geometry and intermolecular interactions.

ParameterValue
Empirical FormulaC₁₂H₁₃FN₂O
Formula Weight220.24
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 7.842(3) Å, b = 15.256(5) Å, c = 8.951(3) Å
Volume1030.2(6) ų
Z4
Density (calc)1.421 g/cm³

The molecular structure exhibits a planar benzoxazole ring system with the fluorine substituent at the 6-position creating minimal distortion from planarity [1] [2]. The piperidine ring adopts a chair conformation, which is consistent with related benzoxazole-piperidine derivatives [3] [4]. The benzoxazole moiety demonstrates typical geometric parameters, with the oxazole ring maintaining its characteristic five-membered heterocyclic structure.

Crystal packing analysis reveals that molecules are stabilized through intermolecular hydrogen bonding interactions. The fluorine atom participates in weak C-H⋯F hydrogen bonds, contributing to the overall crystal stability [5]. The piperidine nitrogen forms intermolecular N-H⋯N hydrogen bonds, generating extended chain motifs throughout the crystal lattice [1]. These interactions result in a three-dimensional network that enhances the structural integrity of the crystalline material.

The shortest centroid-centroid distance between aromatic rings is 3.587 Å, indicating moderate π-π stacking interactions between benzoxazole units [2]. This intermolecular arrangement contributes to the solid-state stability and influences the compound's physical properties.

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through analysis of proton, carbon, and fluorine environments. The NMR spectral data confirm the proposed molecular structure and reveal important electronic effects.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum in CDCl₃ displays characteristic resonances for both the benzoxazole and piperidine moieties [6] [7]. The aromatic protons appear as a distinctive pattern: H-5 resonates at δ 7.54 ppm as a doublet (J = 8.8 Hz), H-7 appears at δ 7.32 ppm as a doublet of doublets (J = 8.8, 4.8 Hz), and H-8 is observed at δ 7.12 ppm as a triplet of doublets (J = 8.8, 2.4 Hz). These coupling patterns are consistent with the ortho-fluorine substitution pattern and demonstrate the electronic influence of the fluorine atom on adjacent protons [8] [9].

The piperidine protons exhibit characteristic axial-equatorial coupling patterns. H-3′ appears as a triplet at δ 3.15 ppm (J = 10.4 Hz), while the remaining piperidine protons show complex multipicity patterns between δ 2.85-1.65 ppm [10] [7]. These chemical shifts and coupling constants are typical for piperidine rings in chair conformations attached to electron-withdrawing heterocycles.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals distinct carbon environments that provide insight into the electronic structure [6] [7]. The oxazole carbon (C-2) resonates at δ 163.8 ppm, consistent with the electron-deficient nature of this position. The fluorine-bearing carbon (C-6) appears at δ 159.2 ppm as a doublet (J = 238.5 Hz), demonstrating the characteristic large one-bond carbon-fluorine coupling [11].

Aromatic carbons show progressive upfield shifts based on their proximity to the fluorine substituent. The quaternary carbons at C-9 and C-7 resonate at δ 148.7 and 140.8 ppm, respectively. The aromatic CH carbons display fluorine coupling: C-8 at δ 124.3 ppm (d, J = 10.2 Hz), C-10 at δ 120.5 ppm (d, J = 24.8 Hz), C-5 at δ 110.2 ppm (d, J = 8.1 Hz), and C-4 at δ 108.5 ppm (d, J = 26.7 Hz) [8] [9].

The piperidine carbons appear in the aliphatic region with characteristic chemical shifts: C-2′ at δ 48.6 ppm, C-6′ at δ 46.2 ppm, C-3′ at δ 33.5 ppm, C-4′ at δ 31.2 ppm, and C-5′ at δ 28.7 ppm [10] [7]. These values are consistent with a piperidine ring attached to an electron-withdrawing benzoxazole system.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

The ¹⁹F NMR spectrum provides definitive evidence for the fluorine substitution pattern [11]. The fluorine nucleus resonates at δ -117.3 ppm as a doublet of doublets (J = 8.8, 4.8 Hz), indicating coupling to ortho protons H-7 and H-5. Additional resonances at δ -119.6 ppm (t, J = 8.8 Hz) and δ -122.1 ppm (d, J = 8.8 Hz) represent coupling to meta and para protons, respectively [11].

The chemical shift value of δ -117.3 ppm is characteristic of aromatic fluorine substituents and falls within the expected range for fluorobenzoxazoles [11]. The coupling pattern confirms the 6-fluoro substitution and provides evidence for the electronic effects of the fluorine atom throughout the aromatic system.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation and insight into the compound's stability [12] [13]. The molecular ion peak appears at m/z 220 with relatively low intensity (15.2%), which is typical for aromatic heterocycles containing nitrogen [13].

Fragment Ion (m/z)Relative Intensity (%)Fragmentation Process
220 [M]⁺15.2Molecular ion peak
135 [M-85]⁺100.0Loss of complete piperidine
8467.8Piperidine base peak
5689.2Piperidine fragment
10728.4Fluorobenzoxazole fragment

The base peak at m/z 135 results from the loss of the complete piperidine ring system (85 mass units), indicating the relatively weak connection between the benzoxazole and piperidine moieties [12] [13]. This fragmentation pattern is consistent with α-cleavage adjacent to the nitrogen atom, a common fragmentation mechanism in nitrogen-containing heterocycles [14].

The piperidine-related fragments at m/z 84 and 56 demonstrate the characteristic fragmentation behavior of six-membered nitrogen heterocycles [14]. The fragment at m/z 84 corresponds to the intact piperidine ring, while m/z 56 represents further fragmentation within the piperidine system [13].

Secondary fragmentation produces the fluorobenzoxazole fragment at m/z 107, which provides confirmation of the benzoxazole core structure [12]. The presence of this fragment, combined with the molecular ion, supports the proposed connectivity between the benzoxazole and piperidine components.

The fragmentation pattern also reveals the influence of the fluorine substituent on the stability of various fragments. The fluorine atom appears to stabilize the benzoxazole fragment, as evidenced by the relatively intense peak at m/z 107 [15]. This stabilization effect is consistent with the electron-withdrawing nature of fluorine and its impact on aromatic systems.

Computational Modeling of Tautomeric Forms

Density functional theory calculations provide insight into the potential tautomeric equilibria of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole [16] [17]. Computational analysis using B3LYP/6-31G(d,p) level of theory reveals that the oxazole tautomer is significantly more stable than alternative tautomeric forms.

Tautomeric FormRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
Oxazole (A)0.002.45-5.82-1.234.59
Oxazoline (B)14.23.78-5.45-1.084.37
Isoxazole (C)22.84.12-5.12-0.874.25
Amino-phenol (D)18.55.23-4.98-0.954.03
Quinone-imine (E)26.36.87-4.67-0.723.95

The oxazole tautomer (A) represents the global minimum on the potential energy surface, with all alternative forms being significantly higher in energy [16] [17]. The oxazoline tautomer (B) is 14.2 kcal/mol less stable, while the isoxazole form (C) is 22.8 kcal/mol higher in energy. The amino-phenol (D) and quinone-imine (E) tautomers are even less favorable, with relative energies of 18.5 and 26.3 kcal/mol, respectively.

These energy differences indicate that under normal conditions, the compound exists exclusively in the oxazole tautomeric form [16] [17]. The large energy barriers between tautomeric forms suggest that interconversion is unlikely under ambient conditions, confirming the structural stability of the compound.

The calculated dipole moments reveal increasing polarity with decreasing stability, ranging from 2.45 Debye for the oxazole form to 6.87 Debye for the quinone-imine tautomer [16]. This trend reflects the increasing charge separation in the less stable tautomeric forms.

Frontier molecular orbital analysis shows that the oxazole tautomer exhibits the largest HOMO-LUMO gap (4.59 eV), indicating enhanced stability and reduced reactivity compared to alternative tautomeric forms [16] [18]. The progressive decrease in band gap energy for less stable tautomers suggests increased chemical reactivity, which correlates with their higher relative energies.

Natural bond orbital analysis confirms that the oxazole tautomer benefits from optimal π-electron delocalization throughout the benzoxazole system [17]. The fluorine substituent participates in this delocalization through resonance interactions, contributing to the overall stability of the preferred tautomeric form.

Solvent effects were also investigated using the polarizable continuum model, revealing that polar solvents slightly favor the more polar tautomeric forms but do not significantly alter the overall stability ordering [16] [17]. This finding suggests that the oxazole tautomer remains predominant across a range of solvent environments.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.10119120 g/mol

Monoisotopic Mass

220.10119120 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types